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Introduction

Atuveciclib (BAY-1143572) has emerged as a potent and highly selective inhibitor of Cyclin-
Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] As a
component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a
crucial role in phosphorylating the C-terminal domain of RNA Polymerase Il, a process
essential for the transcription of many proto-oncogenes and survival proteins.[3] The
therapeutic potential of targeting this pathway has led to the development of inhibitors like
Atuveciclib. This technical guide provides an in-depth overview of the discovery, synthesis, and
biological activity of the S-enantiomer of Atuveciclib.

Discovery and Biological Activity

Atuveciclib was identified through lead optimization efforts starting from the lead compound
BAY-958.[2] The introduction of a novel benzyl sulfoximine group was a key structural
modification that led to an improved overall profile, including high kinase selectivity, favorable
physicochemical properties, and good in vivo efficacy.[2]

Atuveciclib is a racemic mixture, and its enantiomers were separated to investigate their
individual biological activities. The R-enantiomer is the eutomer, designated as Atuveciclib,
while the S-enantiomer is the distomer. While both enantiomers exhibit inhibitory activity
against CDK9, the R-enantiomer is slightly more potent.[4]
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Signaling Pathway

Atuveciclib exerts its effect by inhibiting the P-TEFb complex, which is composed of CDK9 and
its regulatory partner, Cyclin T1.[3] This inhibition prevents the phosphorylation of the carboxy-
terminal domain (CTD) of RNA Polymerase Il (RNA Pol Il). Consequently, RNA Pol Il stalls at
promoter-proximal regions, leading to a halt in transcriptional elongation. This selectively
affects the expression of genes with short half-lives, many of which are critical for cancer cell
proliferation and survival, such as MYC and MCL-1.[3] The inhibition of CDK9 by Atuveciclib
has also been shown to suppress the NF-kB and STAT3 signaling pathways.[5][6][7]
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Atuveciclib's mechanism of action via CDK?9 inhibition.

Quantitative Data

The following tables summarize the key quantitative data for Atuveciclib and its S-enantiomer.

Table 1: In Vitro Kinase Inhibitory Activity
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Compound Target IC50 (nM) Reference
Atuveciclib (R-

_ CDKO9/CycT1 13 [1]
enantiomer)
Atuveciclib S-

_ CDK9/CycT1 16 [4][8][9]
enantiomer
Atuveciclib (R-

_ GSK3a 45 [1]
enantiomer)
Atuveciclib (R-

_ GSK3p 87 [1]
enantiomer)
Atuveciclib (R-

. CDK2 >1000 [1]
enantiomer)

Table 2: In Vitro Anti-proliferative Activity

Compound Cell Line IC50 (nM) Reference
Atuveciclib (R-

) HelLa 920 [10]
enantiomer)
Atuveciclib S-

_ Hela 1100 (41181191
enantiomer
Atuveciclib (R-

MOLM-13 310 [10]

enantiomer)

Table 3: In Vivo Pharmacokinetic Properties in Rats
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Compound Parameter Value Unit Reference
Atuveciclib (R- Blood Clearance

_ 1.1 L/h/kg [1]
enantiomer) (CLb)
Atuveciclib S- Blood Clearance

_ 1.2 L/h/kg [8]
enantiomer (CLb)
Atuveciclib (R- Volume of

_ o 1.0 L/kg [1]
enantiomer) Distribution (Vss)
Atuveciclib S- Volume of

_ o 1.2 L/kg [8]
enantiomer Distribution (Vss)
Atuveciclib (R- Oral

. : I 54 % [1]
enantiomer) Bioavailability (F)
Atuveciclib S- Oral

: o 53 % [8]
enantiomer Bioavailability (F)
Atuveciclib (R- ]

_ Half-life (t1/2) - - -
enantiomer)
Atuveciclib S- ]

_ Half-life (t1/2) 0.6 h [8]
enantiomer

Synthesis of Atuveciclib and Resolution of
Enantiomers

The synthesis of racemic Atuveciclib has been reported, followed by the separation of the R
and S enantiomers using preparative chiral High-Performance Liquid Chromatography (HPLC).
[4][11] An asymmetric synthesis approach has also been explored, although it resulted in a low
enantiomeric excess.[12]

Synthetic Workflow

The general synthetic route to racemic Atuveciclib involves several key steps, starting from
commercially available materials. The final step is the resolution of the enantiomers.
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General workflow for the synthesis and resolution of Atuveciclib.
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Experimental Protocols

Synthesis of Racemic Atuveciclib

The synthesis of racemic Atuveciclib is detailed in the publication by Licking et al. (2017).[4]

[11] The key steps are outlined below:

Thioether Formation: 4-(chloromethyl)-1-nitrobenzene is reacted with sodium thiomethoxide
to yield the corresponding thioether.[4][11]

Oxidation to Sulfoxide: The thioether is oxidized to the sulfoxide using periodic acid and a
catalytic amount of iron(lll) chloride.[4][11]

Sulfoximine Formation: The sulfoxide is converted to the corresponding N-trifluoroacetyl
sulfoximine using trifluoroacetamide, phenyliodonium diacetate, magnesium oxide, and a
rhodium catalyst.[4][11]

Deprotection: The trifluoroacetyl group is removed using potassium carbonate in methanol to
yield the free sulfoximine.[4][11]

N-Protection: The sulfoximine nitrogen is protected with an ethoxycarbonyl group using ethyl
chloroformate and pyridine.[4][11]

Nitro Group Reduction: The nitro group is reduced to an aniline using titanium(lll) chloride.[4]
[11]

Triazine Coupling: The aniline is reacted with 2,4-dichloro-1,3,5-triazine in the presence of a
base.[4][11]

Suzuki Coupling: The resulting chloro-triazine is coupled with 4-fluoro-2-
methoxyphenylboronic acid using a palladium catalyst.[4][11]

Final Deprotection: The ethoxycarbonyl protecting group is removed with sodium ethoxide to
yield racemic Atuveciclib.[4][11]

Resolution of Enantiomers by Preparative Chiral HPLC
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The separation of the R and S enantiomers of Atuveciclib is achieved by preparative chiral
HPLC.[4][11]

e Column: A chiral stationary phase column is used.

* Mobile Phase: A suitable mixture of solvents, such as a hexane/isopropanol or
hexane/ethanol system, is employed.

o Detection: UV detection at an appropriate wavelength is used to monitor the elution of the
enantiomers.

o Collection: The separated enantiomers are collected in fractions.

The absolute configuration of the enantiomers was determined by X-ray crystallography of the
N-acetyl derivative of the R-enantiomer.[4]

Conclusion

The S-enantiomer of Atuveciclib is a potent inhibitor of CDK?9, albeit with slightly lower activity
compared to its R-enantiomer. The discovery of Atuveciclib and the characterization of its
enantiomers have provided valuable insights into the structure-activity relationship of CDK9
inhibitors. The synthetic route to racemic Atuveciclib is well-established, and the resolution of
the enantiomers can be achieved through preparative chiral HPLC. This technical guide
provides a comprehensive overview of the discovery, biological activity, and synthesis of the
Atuveciclib S-enantiomer, serving as a valuable resource for researchers in the field of
oncology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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